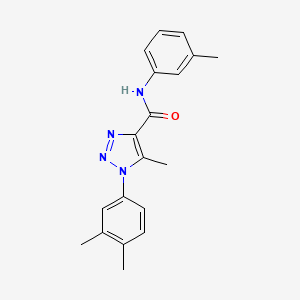
1-ethyl-N-(4-fluorophenyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-fluorophenyl)-4-piperidinamine, also known as 4-Fluoroethamphetamine (4-FA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that has gained popularity in recent years due to its effects on the central nervous system. The chemical structure of 4-FA is similar to other amphetamines such as MDMA and methamphetamine, but it has unique properties that make it an attractive research tool.
作用機序
The mechanism of action of 4-FA is similar to other amphetamines. It acts as a monoamine releaser, causing the release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to an increase in neurotransmitter levels in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. The increased stimulation of the central nervous system leads to the characteristic effects of amphetamines, such as increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are similar to other amphetamines. It causes an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in energy levels. The effects of 4-FA can last for several hours, depending on the dose and route of administration. Chronic use of 4-FA can lead to neurotoxicity and potential for addiction.
実験室実験の利点と制限
One advantage of using 4-FA in lab experiments is its unique properties compared to other amphetamines. It has a longer half-life than MDMA and a lower potential for neurotoxicity. This makes it an attractive research tool for studying the effects of amphetamines on the central nervous system. However, one limitation of using 4-FA is its potential for abuse. It is important to use caution when handling and administering 4-FA in lab experiments.
将来の方向性
There are several future directions for research on 4-FA. One area of interest is the potential for therapeutic use of 4-FA in the treatment of certain psychiatric disorders, such as depression and ADHD. Another area of interest is the development of safer and more effective amphetamine-based drugs. Further research is also needed to understand the long-term effects of 4-FA on the central nervous system and the potential for addiction.
Conclusion:
In conclusion, 1-ethyl-N-(4-fluorophenyl)-4-piperidinamine, also known as 4-FA, is a synthetic drug that has gained popularity in recent years due to its effects on the central nervous system. It has been used in scientific research to study the effects of amphetamines on neurotransmitter release, receptor binding, and behavioral effects. The biochemical and physiological effects of 4-FA are similar to other amphetamines, but it has unique properties that make it an attractive research tool. Further research is needed to understand the potential therapeutic use of 4-FA and the long-term effects on the central nervous system.
合成法
The synthesis of 4-FA involves the reaction of 4-fluoroamphetamine with ethyl iodide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified through a series of recrystallization and chromatography steps to obtain pure 4-FA. The synthesis of 4-FA is relatively straightforward and can be performed in a standard laboratory setting.
科学的研究の応用
4-FA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to have a similar mechanism of action to other amphetamines, but with unique properties that make it an attractive research tool. 4-FA has been used to study the effects of amphetamines on neurotransmitter release, receptor binding, and behavioral effects. It has also been used to study the neurotoxicity of amphetamines and the potential for addiction.
特性
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-16-9-7-13(8-10-16)15-12-5-3-11(14)4-6-12/h3-6,13,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEQGZKLWWNOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)



![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)

